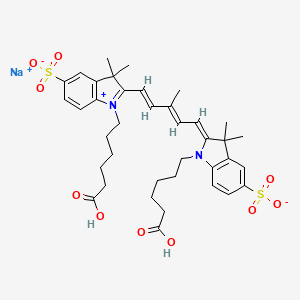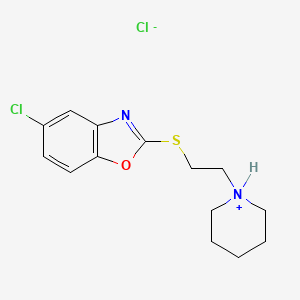
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzoxazole ring and a piperidinoethylthio group at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as metal catalysts or ionic liquid catalysts to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the chlorine and piperidinoethylthio groups.
5-Chlorobenzoxazole: Similar structure but lacks the piperidinoethylthio group.
2-((2-Piperidinoethyl)thio)benzoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-2-((2-piperidinoethyl)thio)benzoxazole hydrochloride is unique due to the combined presence of the chlorine atom and the piperidinoethylthio group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Propiedades
Número CAS |
14823-27-9 |
|---|---|
Fórmula molecular |
C14H18Cl2N2OS |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
5-chloro-2-(2-piperidin-1-ium-1-ylethylsulfanyl)-1,3-benzoxazole;chloride |
InChI |
InChI=1S/C14H17ClN2OS.ClH/c15-11-4-5-13-12(10-11)16-14(18-13)19-9-8-17-6-2-1-3-7-17;/h4-5,10H,1-3,6-9H2;1H |
Clave InChI |
HECCYONFFOJMBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCSC2=NC3=C(O2)C=CC(=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




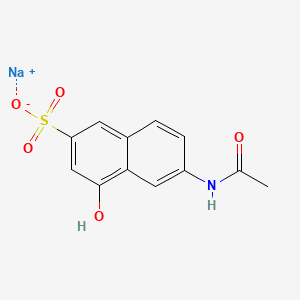
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)


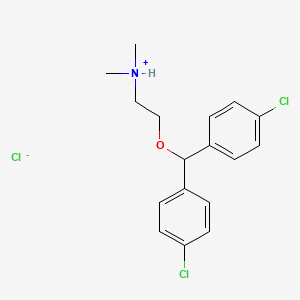
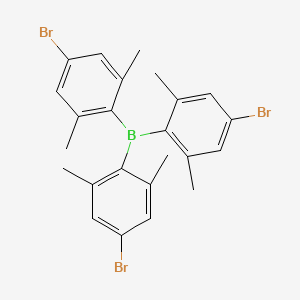


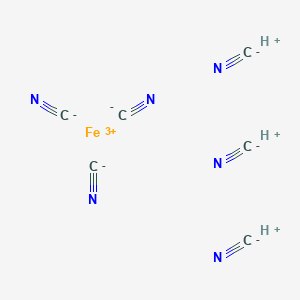

![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
